molecular formula C18H17FN4O3S B4598213 2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

Cat. No.: B4598213
M. Wt: 388.4 g/mol
InChI Key: GMKSKNQLYUHEQM-UHFFFAOYSA-N
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Description

2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H17FN4O3S and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.10053975 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligands for PET Imaging

A study on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcases the significance of complex organic compounds in developing diagnostic tools for neurological conditions. The research outlines a synthesis process for DPA-714 and its derivative, highlighting the role of fluorine-18 labeling in enabling in vivo imaging (Dollé et al., 2008).

Potential Antipsychotic Agents

Another study describes the synthesis and pharmacological evaluation of novel potential antipsychotic agents, emphasizing the importance of structural modifications in enhancing biological activity without interacting with dopamine receptors, a common target for existing antipsychotics (Wise et al., 1987).

Antifungal and Plant Growth Regulating Activities

Research into novel triazole compounds containing thioamide groups demonstrates the potential for antifungal and plant growth-regulating activities. The study highlights the synthesis and biological testing of compounds, providing a foundation for developing new agricultural chemicals (Liu et al., 2005).

Cholinesterase Inhibition

A study on new synthetic 1,2,4-triazole derivatives explores their cholinesterase inhibition potential, which is relevant for treating conditions like Alzheimer's disease. The research outlines the synthesis process and evaluates the inhibitory activity of these compounds, offering insights into the development of new therapeutics (Riaz et al., 2020).

Properties

IUPAC Name

2-[[5-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c1-25-12-7-11(8-13(9-12)26-2)17-21-18(23-22-17)27-10-16(24)20-15-6-4-3-5-14(15)19/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKSKNQLYUHEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
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2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide

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